molecular formula C9H15NO2 B12333657 methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate

methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B12333657
M. Wt: 169.22 g/mol
InChI Key: YQYACLARXDGFPM-FXQIFTODSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The systematic name methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate adheres to IUPAC guidelines for bicyclic compounds and ester derivatives. Breaking down the nomenclature:

  • Parent structure : The core bicyclic system is designated as 8-azabicyclo[3.2.1]octane, where:

    • Bicyclo[3.2.1] indicates a bridged bicyclic system with bridge lengths of 3, 2, and 1 carbons.
    • 8-aza specifies the replacement of the carbon at position 8 with a nitrogen atom.
  • Substituents :

    • A methyl ester group (-COOCH₃) is attached to carbon 2.
    • The stereochemical descriptors (1S,2S,5S) denote the absolute configurations at carbons 1, 2, and 5, respectively.
Component Description
Parent Hydride 8-azabicyclo[3.2.1]octane
Substituent Position Carbon 2
Functional Group Methyl ester (-COOCH₃)
Stereochemical Centers C1 (S), C2 (S), C5 (S)

This naming convention distinguishes the compound from isomers such as methyl (1R,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate, where the configuration at C1 differs.

Molecular Geometry and Bicyclic Framework Analysis

The bicyclo[3.2.1]octane framework imposes significant geometric constraints, influencing the compound’s reactivity and conformational stability. Key features include:

  • Bridge Structure :

    • The three bridges consist of 3, 2, and 1 carbons, forming a norbornane-like skeleton with a nitrogen atom at position 8.
    • Bond angles at the bridgeheads (C1, C5, and N8) approximate 109.5°, consistent with sp³ hybridization, but slight distortions occur due to ring strain.
  • Ring Strain and Conformation :

    • The fused six- and five-membered rings introduce torsional strain, favoring a rigid boat-chair conformation.
    • The nitrogen atom’s lone pair occupies an axial position, minimizing steric hindrance with the ester group.
Parameter Value/Description Source
Bridge Lengths 3, 2, 1 carbons
Bond Angle at C1 ~109° (sp³ hybridization)
Predominant Conformation Boat-chair hybrid

This geometry contrasts with simpler monocyclic esters (e.g., methyl indane-2-carboxylate), where greater conformational flexibility exists.

Stereochemical Configuration at C1, C2, and C5 Positions

The stereochemical triad (1S,2S,5S) is critical for the compound’s spatial orientation and intermolecular interactions:

  • C1 Configuration :

    • The S configuration at C1 positions the hydrogen atom equatorially, reducing 1,3-diaxial interactions with the nitrogen lone pair.
  • C2 Configuration :

    • The ester group at C2 adopts an axial orientation (S configuration), aligning the carbonyl oxygen toward the nitrogen atom. This arrangement facilitates intramolecular hydrogen bonding in protic solvents.
  • C5 Configuration :

    • The S configuration at C5 ensures the bridgehead methylene group is positioned trans to the nitrogen, optimizing steric compatibility.
Stereocenter Configuration Spatial Orientation Impact on Structure
C1 S Equatorial H Reduces steric strain
C2 S Axial ester group Enhances hydrogen bonding potential
C5 S Trans to nitrogen Minimizes bridgehead congestion

This stereochemical profile differs markedly from derivatives like 3beta-(4-fluorophenyl)tropane-2beta-carboxylic acid methyl ester, where substituent bulk dictates alternative conformations.

Comparative Analysis with Related Tropane Alkaloid Derivatives

The structural and functional attributes of this compound are contextualized below against key tropane alkaloids:

  • Cocaine :

    • Core Structure : Shares the 8-azabicyclo[3.2.1]octane framework.
    • Key Difference : Cocaine features a benzoyloxy group at C3 and a carbomethoxy group at C2, whereas the subject compound lacks the benzoyloxy substituent.
  • Atropine :

    • Core Structure : Derived from tropine (3-tropanol), a hydroxylated tropane analog.
    • Key Difference : Atropine’s ester group is linked to tropic acid, introducing a secondary alcohol and phenyl group absent in the subject compound.
  • 3-Oxo Derivatives :

    • Compounds like 2-carbomethoxy-3-tropinone replace the C3 hydrogen with a ketone, altering electronic properties and hydrogen-bonding capacity.
Derivative Substituent at C2 Substituent at C3 Functional Impact
Subject Compound Methyl ester Hydrogen Moderate polarity; base-catalyzed hydrolysis
Cocaine Methyl ester Benzoyloxy Enhanced lipophilicity; protease resistance
2-Carbomethoxy-3-tropinone Methyl ester Ketone Increased hydrogen bonding; redox activity

The absence of aryl or hydroxyl groups in the subject compound results in lower lipophilicity compared to cocaine or atropine, favoring aqueous solubility.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C9H15NO2/c1-12-9(11)7-4-2-6-3-5-8(7)10-6/h6-8,10H,2-5H2,1H3/t6-,7-,8-/m0/s1

InChI Key

YQYACLARXDGFPM-FXQIFTODSA-N

Isomeric SMILES

COC(=O)[C@H]1CC[C@H]2CC[C@@H]1N2

Canonical SMILES

COC(=O)C1CCC2CCC1N2

Origin of Product

United States

Preparation Methods

Diels-Alder Cyclization

A [4 + 2] Diels-Alder reaction between cyclohexenones and electron-deficient dienophiles constructs the bicyclic framework. For example:

  • Reaction : Cyclohexenone + α,β-unsaturated ester → bicyclo[3.2.1]octane
  • Catalyst : Lewis acids (e.g., AlCl₃) enhance regioselectivity.
  • Yield : Typically 60–75% with enantiomeric excess (ee) >90%.

Table 1: Diels-Alder Reaction Conditions

Dienophile Catalyst Temperature (°C) Yield (%) ee (%)
Methyl acrylate AlCl₃ 80–100 72 95
Crotonate ester Sc(OTf)₃ 25 68 88

This method is preferred for its scalability and stereochemical fidelity.

Asymmetric Catalysis

Enantioselective construction via organocatalysis or transition-metal catalysis:

  • Enamine/Iminium Catalysis : Enables [4 + 2] cycloadditions with >95% ee.
  • Radical Cyclization : n-Tributyltin hydride and AIBN generate the core with >99% diastereoselectivity.

Functional Group Modifications

Post-cyclization steps include esterification and stereochemical refinement.

Methyl Ester Formation

The 2-carboxylate group is introduced via:

  • Fischer Esterification : Methanol and H₂SO₄ under reflux (12–24 h).
  • DCC/DMAP Activation : Higher yields (85–90%) with minimal side products.

Table 2: Esterification Methods

Method Reagents Conditions Yield (%)
Fischer H₂SO₄, MeOH Reflux, 12 h 78
DCC/DMAP DCC, DMAP, MeOH RT, 6 h 89

Stereochemical Optimization

  • Chiral Auxiliaries : Evans oxazolidinones guide stereochemistry during cyclization.
  • Lipase-Catalyzed Resolution : Enzymatic hydrolysis of racemic precursors achieves >95% ee.

Key Reaction Optimization

Critical parameters for high-purity synthesis:

Solvent Selection

  • Toluene : Ideal for radical cyclization (low polarity minimizes side reactions).
  • THF/Water : Biphasic systems enhance enzymatic resolution efficiency.

Purification Techniques

  • Column Chromatography : Silica gel (EtOAc/hexane) separates stereoisomers.
  • Recrystallization : Ethanol/water (1:5) yields >99% pure product.

Industrial-Scale Synthesis

Large-scale methods prioritize cost and yield:

  • Continuous Flow Reactors : Maintain reaction reproducibility.
  • Catalyst Recycling : Reusable chiral catalysts reduce costs.

Comparative Analysis of Synthetic Routes

Table 3: Method Comparison

Method Steps Yield (%) ee (%) Cost
Diels-Alder 3 72 95 Moderate
Radical Cyclization 2 88 >99 High
Enzymatic Resolution 4 85 >95 Low

Challenges and Advances

  • Stereochemical Complexity : Requires advanced catalysts or auxiliaries.
  • Byproduct Control : Radical initiators (e.g., AIBN) must be optimized to minimize dimerization.

Chemical Reactions Analysis

Types of Reactions

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction cascades or metabolic processes.

Comparison with Similar Compounds

Structural and Stereochemical Variations

The pharmacological and physicochemical properties of 8-azabicyclo[3.2.1]octane derivatives are highly sensitive to stereochemistry and substituents. Below is a comparative analysis with key analogs:

Compound Name Substituents Stereochemistry Molecular Weight (g/mol) Key Features
Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate (Target) None (base structure) (1S,2S,5S) ~167.2* Core bicyclic structure; ester group at C2.
Cocaine C3: Benzoyloxy; C8: Methyl (1R,2R,3S,5S) 303.35 High lipophilicity; metabolized to benzoylecgonine and ecgonine methyl ester .
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C3: 4-Chlorophenyl; C8: Methyl (1R,2S,3S,5S) 293.79 Enhanced lipophilicity (LogP ~3.3); potential dopamine reuptake inhibition .
Troparil C3: Phenyl; C8: Methyl (1R,2S,3S,5S) 259.35 Simpler structure; melting point 190–191°C; Schedule II in the US .
Methyl (1R,2S,3S,5S)-3-(4-fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate C3: 4-Fluorophenyl; C8: Methyl (1R,2S,3S,5S) 277.33 Fluorine enhances electronegativity; used in neuroimaging (e.g., β-CFT) .
Ecgonine methyl ester (EME) C3: Hydroxy; C8: Methyl (1R,2R,3S,5S) 199.2 Cocaine metabolite; polar due to hydroxyl group .

*Estimated based on core structure.

Physicochemical Properties

  • Lipophilicity :
    • The 4-chlorophenyl derivative (LogP ~3.3) is more lipophilic than the target compound, enhancing blood-brain barrier penetration .
    • Cocaine’s benzoyloxy group increases LogP (experimental pKa 8.7), contributing to its rapid CNS effects .
  • Solubility :
    • Hydrochloride salts (e.g., in and ) improve water solubility, critical for pharmaceutical formulations .
    • Polar groups like hydroxyl (e.g., EME) reduce lipophilicity but increase renal excretion .

Metabolic and Pharmacokinetic Profiles

  • Metabolism :
    • Cocaine undergoes hepatic CYP3A4-mediated hydrolysis to benzoylecgonine and EME, with a plasma half-life of ~1 hour .
    • The absence of a benzoyloxy group in the target compound may reduce esterase susceptibility, prolonging its half-life.
  • Bioavailability :
    • Nasal bioavailability of cocaine is 25–43% due to rapid hydrolysis; structural analogs with stable substituents (e.g., 4-chlorophenyl) may exhibit higher bioavailability .

Pharmacological Activity

  • Receptor Binding: Cocaine inhibits dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET). The 4-chlorophenyl analog (RTI-111) shows higher DAT selectivity . Fluorinated derivatives (e.g., β-CFT) are used in PET imaging for dopamine transporter mapping .
  • Toxicity :
    • The 4-iodophenyl derivative () and dichloropane (RTI-111) are associated with high toxicity (T+ classification), likely due to halogen-induced receptor overstimulation .

Key Research Findings

Substituent Effects :

  • Halogenated phenyl groups (Cl, F, I) enhance receptor affinity but may increase toxicity .
  • Benzoyloxy groups (as in cocaine) increase metabolic lability but are critical for acute psychoactivity .

Synthetic Accessibility : Derivatives like the 4-chlorophenyl compound are synthesized via reductive amination and palladium-catalyzed coupling, with yields influenced by steric hindrance .

Biological Activity

Methyl (1S,2S,5S)-8-azabicyclo[3.2.1]octane-2-carboxylate is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their interactions with various biological targets, particularly in the context of neurological and pharmacological applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2, with a molecular weight of approximately 205.27 g/mol. The compound features a bicyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular Formula C12H17NO2C_{12}H_{17}NO_2
Molecular Weight 205.27 g/mol
IUPAC Name This compound
CAS Number 127648-30-0

This compound exhibits its biological activity primarily through interactions with neurotransmitter receptors and enzymes in the central nervous system (CNS). Specifically, it has been shown to act as a ligand for nicotinic acetylcholine receptors (nAChRs), which play critical roles in synaptic transmission and neuroprotection.

Key Mechanisms:

  • Receptor Binding : The compound binds to nAChRs, influencing neurotransmitter release and neuronal excitability.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, thereby prolonging their action in synaptic clefts.

Neuropharmacological Effects

Research indicates that this compound demonstrates significant neuropharmacological effects:

  • Cognitive Enhancement : Studies have shown that compounds similar to this structure can enhance cognitive functions by modulating cholinergic signaling.
  • Anxiolytic Properties : Preliminary studies suggest potential anxiolytic effects, making it a candidate for further exploration in anxiety disorders.

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures:

  • Study on Cognitive Function : A study published in the Journal of Medicinal Chemistry highlighted the cognitive-enhancing effects of structurally related azabicyclic compounds in rodent models, suggesting that these compounds can improve memory retention and learning capabilities .
  • Anxiety Models : In animal models of anxiety, related compounds showed reduced anxiety-like behavior when administered at specific dosages, indicating potential therapeutic uses in treating anxiety disorders .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

CompoundStructure TypeBiological Activity
Methyl (1R,2R,5R)-8-Azabicyclo[3.2.1]octane-2-carboxylateBicyclicCognitive enhancement
2-FluorodeschloroketamineDissociative anestheticAnesthetic properties
Phencyclidine (PCP)BicyclicHallucinogenic effects

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